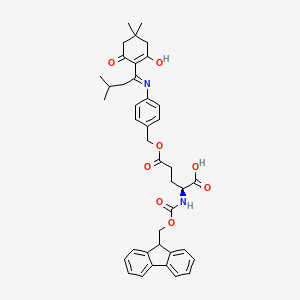

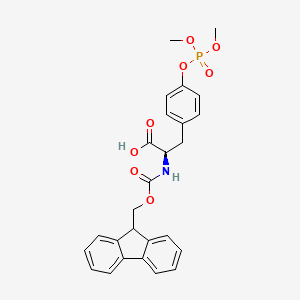

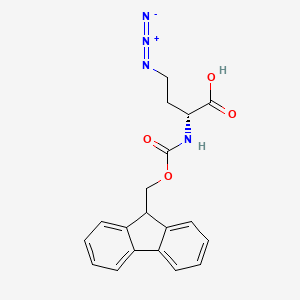

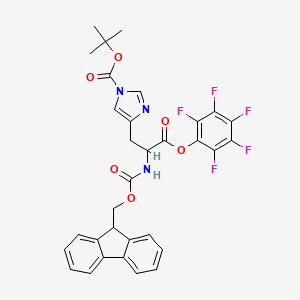

Fmoc-d-aha-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-d-aha-oh, also known as N-(9-fluorenylmethoxycarbonyl)-d-2-aminoheptanoic acid, is a synthetic amino acid derivative that has gained significant attention in scientific research. It is widely used in the synthesis of peptides and proteins due to its unique properties.

Applications De Recherche Scientifique

Tissue Engineering

Fmoc-d-aha-oh: hydrogels offer a promising scaffold for tissue engineering due to their mechanical rigidity and ability to support cell adhesion. They provide a tunable matrix that can mimic the extracellular matrix, allowing for the growth and proliferation of cells, such as Chinese Hamster Ovarian (CHO) cells .

Drug Delivery Systems

These hydrogels can be engineered to control the release of drugs. Their biocompatible and biodegradable nature makes them ideal for delivering therapeutic agents directly to the target site, minimizing side effects and improving patient compliance .

Biomedical Imaging

The self-assembling properties of Fmoc-d-aha-oh make it suitable for creating contrast agents in biomedical imaging. Hydrogels formed from this compound can enhance the visibility of internal structures in MRI and other imaging techniques .

Diagnostic Tools

Hydrogels based on Fmoc-d-aha-oh can be used as platforms for diagnostic assays. They can be functionalized with specific ligands or antibodies to detect the presence of biomarkers associated with various diseases .

Bioprinting

The structural integrity of Fmoc-d-aha-oh hydrogels supports their use in bioprinting applications. They can be used to create 3D structures that mimic tissues and organs, which is crucial for the development of artificial organs and regenerative medicine .

Study of Amyloid Fibrils

Fmoc-d-aha-oh: can form fibrillary structures similar to amyloid fibrils found in neurodegenerative diseases. Studying these artificial fibrils can provide insights into the formation and properties of amyloids, contributing to the understanding of diseases like Alzheimer’s and Parkinson’s .

Mécanisme D'action

Target of Action

Fmoc-d-aha-oh is a click chemistry reagent . It contains an Azide group which can interact with molecules containing Alkyne groups . This interaction forms the primary target of Fmoc-d-aha-oh. The Azide and Alkyne groups undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) which is a key part of the compound’s action .

Mode of Action

The mode of action of Fmoc-d-aha-oh involves its interaction with its targets, primarily the Alkyne groups present in other molecules . The compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with these Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-d-aha-oh is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction allows the Azide group in Fmoc-d-aha-oh to interact with Alkyne groups in other molecules, forming a covalent bond . This process is a key part of click chemistry, a term that refers to a collection of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .

Result of Action

The result of Fmoc-d-aha-oh’s action is the formation of a covalent bond with Alkyne-containing molecules through the CuAAc reaction . This allows for the attachment of various functional groups to the Alkyne-containing molecules, enabling a wide range of chemical modifications . This property is widely used in the field of bioconjugation, where it is used to attach drugs, probes, and other functional molecules to biological targets .

Action Environment

The action of Fmoc-d-aha-oh is influenced by various environmental factors. The efficiency of the CuAAc reaction can be affected by the concentration of the reactants, the presence of a suitable catalyst (typically copper), and the reaction conditions such as temperature and pH . Additionally, the stability of Fmoc-d-aha-oh may be affected by factors such as temperature, light, and the presence of certain chemicals .

Propriétés

IUPAC Name |

(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZARXVEABQBI-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-aha-oh | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)